molecular formula C18H10O4 B162302 6,11-dihydroxytetracene-5,12-dione CAS No. 1785-52-0

6,11-dihydroxytetracene-5,12-dione

Cat. No.: B162302
CAS No.: 1785-52-0
M. Wt: 290.3 g/mol
InChI Key: QECAURYYBPUIFF-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon Quinones (PAHQs)

Polycyclic aromatic hydrocarbons (PAHs) are organic pollutants found ubiquitously in the environment, originating from the incomplete combustion of organic materials such as coal, oil, and gasoline. nih.gov In the environment and through metabolic processes, PAHs can be converted into their quinone derivatives, known as polycyclic aromatic hydrocarbon quinones (PAHQs). nih.govacs.org These compounds are characterized by a polycyclic aromatic framework containing one or more dione (B5365651) functional groups.

PAHQs are of significant interest due to their redox-active nature and their presence in environmental samples like urban and rural stormwater runoff. acs.org The conversion of PAHs to PAHQs can be mediated by mineral surfaces, a process that has implications for prebiotic chemistry. nih.gov 6,11-Dihydroxytetracene-5,12-dione fits within this class as it possesses a tetracene core, a polycyclic aromatic system, and two quinone carbonyl groups, in addition to two hydroxyl substituents. The study of PAHQs is crucial for understanding the environmental fate of PAHs and for harnessing their chemical properties in various applications.

Overview of Tetracenequinone Core Chemistry and Research Interest

The core of this compound is tetracene-5,12-dione, also referred to as 5,12-naphthacenequinone. nih.govchemspider.com This fundamental structure is a type of tetracenequinone. nih.gov The chemistry of the tetracenequinone core is rich and serves as a foundation for the synthesis of more complex molecules. For instance, derivatives of this core, such as 6,11-dichloro-5,12-tetracenedione, have been used as starting materials in the synthesis of rubrene (B42821) congeners, which are investigated for their charge-carrier transport phenomena. researchgate.net

The research interest in the tetracenequinone core is driven by the potential applications of its derivatives in materials science, particularly in the field of organic semiconductors. researchgate.net The arrangement of molecules in the solid state, such as the formation of slip π-stacks versus herringbone patterns, can significantly influence charge-carrier mobility. researchgate.netnih.gov The planarity and potential for π-stacking interactions of the tetracenequinone system make it an attractive scaffold for the design of new functional materials. nih.gov

PropertyValue
IUPAC Name This compound
CAS Number 1785-52-0 sigmaaldrich.com
Molecular Formula C₁₈H₁₀O₄ chemspider.com
Molecular Weight 290.27 g/mol sigmaaldrich.com
Melting Point 350-351 °C sigmaaldrich.com
InChI Key QECAURYYBPUIFF-UHFFFAOYSA-N sigmaaldrich.com

Significance of this compound as a Synthetic Building Block and Ligand

This compound is a versatile synthetic building block used in the preparation of various organic compounds. sigmaaldrich.com Its utility has been demonstrated in the synthesis of 5,6,11,12-tetrachlorotetracene (B13755362), a derivative of tetracene. researchgate.netsigmaaldrich.com The reactivity of the hydroxyl and quinone groups allows for a range of chemical transformations, making it a valuable precursor in multi-step syntheses. researchgate.net

Furthermore, this compound has been employed as a ligand in the construction of supramolecular structures. sigmaaldrich.com Its ability to coordinate with metal ions has led to the synthesis of self-assembled, chair-shaped dirhenium(I) macrocyclic compounds and half-sandwich iridium and rhodium-based organometallic molecular boxes. sigmaaldrich.com The interaction of this compound in its excited state with aromatic hydrocarbons has also been a subject of study, revealing the formation of exciplexes. researchgate.net This dual role as both a reactive building block and a coordinating ligand underscores its importance in the fields of organic synthesis, materials science, and supramolecular chemistry.

ApplicationProduct/System
Synthetic Building Block 5,6,11,12-Tetrachlorotetracene researchgate.netsigmaaldrich.com
(3Z,3′Z)-3,3′-(ethane-1,2-diylidene)bis[isobenzofuran-1(3H)-one] sigmaaldrich.com
Ligand Self-assembled dirhenium(I) macrocycles sigmaaldrich.com
Half-sandwich Ir, Rh-based organometallic molecular boxes sigmaaldrich.com
Supramolecular coordination complexes (SCCs) sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,11-dihydroxytetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17(21)11-7-3-4-8-12(11)18(14)22/h1-8,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECAURYYBPUIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322410
Record name 6,11-Dihydroxy-5,12-naphthacenedione
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Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-52-0
Record name 1785-52-0
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Record name 6,11-Dihydroxy-5,12-naphthacenedione
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Record name 6,11-Dihydroxy-5,12-naphthacenedione
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Synthetic Methodologies and Strategies for 6,11 Dihydroxytetracene 5,12 Dione and Its Analogues

Established Synthetic Pathways to 6,11-Dihydroxytetracene-5,12-dione

The foundational methods for constructing the tetracenequinone framework have been well-documented, providing reliable access to the core structure.

The synthesis of the tetracenequinone core, a π-extended naphthazarin skeleton, often involves the construction of the polycyclic ring system through annulation reactions. nih.gov One of the most common and direct methods is the Friedel-Crafts acylation reaction. This typically involves the reaction of a naphthalene (B1677914) derivative with phthalic anhydride (B1165640) or a substituted derivative thereof under acidic conditions. For instance, the reaction of 1,4-dihydroxynaphthalene (B165239) with phthaloyl dichloride can be used to construct the tetracenequinone system. Another powerful method for building the fused ring system is the Diels-Alder reaction, which is discussed in more detail in section 2.2.2. These foundational strategies are valued for their ability to assemble the complex aromatic core from more readily available starting materials. A modified procedure from Sartori allows for the multigram-scale synthesis of analytically pure 6,11-dihydroxy-5,12-tetracenedione. researchgate.net

The compound this compound is not only a synthetic target but also a valuable intermediate for the creation of more complex molecules and materials. Its hydroxyl and quinone functionalities provide reactive handles for further chemical transformations.

Key applications as an intermediate include:

Synthesis of Halogenated Tetracenes: It serves as a precursor for producing derivatives like 5,6,11,12-tetrachlorotetracene (B13755362). sigmaaldrich.com This transformation typically involves the reaction of the dihydroxy compound with a chlorinating agent.

Formation of Heterocyclic Systems: The compound is a starting material for synthesizing (3Z,3′Z)-3,3′-(ethane-1,2-diylidene)bis[isobenzofuran-1(3H)-one]. sigmaaldrich.com

Ligands for Supramolecular Chemistry: It is employed as a ligand for the synthesis of complex structures such as self-assembled, chair-shaped dirhenium(I) macrocycles and half-sandwich Iridium and Rhodium-based organometallic molecular boxes. sigmaaldrich.com

Synthesis of Phenazine Derivatives: Analogues such as 6,11-dihydro-benzo[2,3-b]phenazine-6,11-diones can be synthesized from related starting materials like 2,3-dichloro-1,4-naphthoquinone, highlighting pathways to nitrogen-containing polycyclic systems. nih.gov

Advanced Synthetic Approaches for Functionalized Tetracenequinone Systems

Modern synthetic chemistry offers sophisticated tools for the construction and functionalization of polycyclic aromatic compounds, enabling the creation of novel materials with tailored properties.

Transition-metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, allowing for the precise functionalization of aromatic cores. thieme-connect.de Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, are widely used in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov

For example, a direct synthesis of diarylindenotetracenes was achieved using a Kumada-Tamao-Corriu cross-coupling of a peri-substituted tetrachlorotetracene, which itself can be derived from this compound. researchgate.net This reaction demonstrates how metal catalysis can be used to build intricate fused-ring systems through C-H activation and annulation. researchgate.net

Table 1: Examples of Metal-Catalyzed Reactions in Polycyclic Aromatic Synthesis This table is representative of the types of reactions used for functionalizing polycyclic aromatic compounds and is not limited to this compound itself.

Reaction Type Catalyst Substrates Product Type Reference
Suzuki Coupling Palladium Tetrabromothiophene, Arylboronic acid Aryl-substituted thiophenes nih.gov
Sonogashira Coupling Palladium Tetrabromothiophene, Alkyne Alkynyl-substituted thiophenes nih.gov
Heck Coupling Palladium Tetrabromothiophene, Alkene Alkenyl-substituted thiophenes nih.gov
Kumada-Tamao-Corriu Not specified peri-substituted tetrachlorotetracene Diarylindenotetracenes researchgate.net

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are a cornerstone of PAH synthesis due to their efficiency and stereochemical control in forming six-membered rings. researchgate.net This strategy is highly effective for building the fused aromatic skeleton of tetracenes and their analogues. researchgate.netnih.gov

The reaction often involves a diene and a dienophile, which upon reaction and subsequent aromatization (e.g., through dehydration or dehydrogenation), yield the aromatic product. A prominent strategy involves the reaction of arynes (highly reactive dehydrobenzenes) with a diene component. researchgate.net For instance, the reaction of benzyne (B1209423) with an oxadiazinone can proceed through a cascade of Diels-Alder and retro-Diels-Alder reactions to form polycyclic aromatic products. nih.gov This approach allows for the rapid construction of complex scaffolds with the formation of multiple new carbon-carbon bonds in a single sequence. nih.gov These reactions are particularly useful for creating larger PAHs that can be considered substructures of graphene. researchgate.net

Electrochemical methods are emerging as a powerful and environmentally friendly alternative to traditional chemical oxidants for the synthesis of quinones. beilstein-journals.orgacs.org The anodic oxidation of polycyclic aromatic phenols (PAPs) in a microfluidic flow cell provides a green pathway to polycyclic aromatic quinones (PAQs). beilstein-journals.orgnih.govresearchgate.net

In this process, the PAP is oxidized at the anode to form a phenoxonium cation. This reactive intermediate is then trapped by a nucleophile, such as methanol, to form an acetal (B89532). Subsequent hydrolysis of the acetal yields the final quinone product. beilstein-journals.org The position of the initial hydroxyl group on the aromatic ring directs the regioselectivity of the oxidation; a free para-position typically leads to a p-quinone, whereas its absence can lead to the formation of an o-quinone. beilstein-journals.orgnih.gov This method avoids the use of stoichiometric heavy-metal oxidants and allows for the easy separation and recycling of the supporting electrolyte, enhancing its green credentials. beilstein-journals.org

Table 2: Synthesis of Polycyclic Aromatic Quinones via Electrochemical Oxidation Data extracted from a study on continuous flow electrochemical oxidation of polycyclic aromatic phenols. beilstein-journals.org

Substrate (Phenol) Product (Quinone) Electrode Pair Yield Reference
2-Naphthol 1,2-Naphthoquinone C/Pt Good beilstein-journals.org
1-Naphthol 1,4-Naphthoquinone C/Pt Good beilstein-journals.org
2-Chrysenol Chrysene-1,2-dione C/Pt Good beilstein-journals.org
3-Phenanthrol Phenanthrene-3,4-dione C/Pt Good beilstein-journals.org

Reductive Aromatization in Tetracenequinone Derivative Synthesis

Reductive aromatization is a key strategy for the synthesis of tetracene derivatives from their quinone precursors. This transformation typically involves the reduction of the quinone moiety to a hydroquinone, followed by a subsequent reaction to achieve the fully aromatic tetracene core.

One prominent example involves the synthesis of unsymmetrical 5,12-diethynyltetracene derivatives. The process starts with the addition of two different ethynyllithium reagents to tetracenequinone. The resulting diol intermediate is then subjected to reductive aromatization using tin(II) chloride (SnCl₂) to yield the target diethynyltetracene. researchgate.net This three-step sequence can even be performed in a one-pot fashion, providing moderate yields of the desired products. researchgate.net

Similarly, the reduction of quinizarin (B34044) (1,4-dihydroxyanthraquinone) and its derivatives serves as a foundational step in building more complex structures. Leuco-quinizarin, the 2-electron reduced form of quinizarin, is a highly reactive intermediate used in the synthesis of various anthraquinone (B42736) derivatives. nih.gov Catalytic hydrogenation of quinizarins to their leuco forms can be achieved with high activity and selectivity using heterogeneous catalysts like platinum on dimethylpolysiloxane-functionalized alumina (B75360) (Pt/DMPSi-Al₂O₃) under continuous-flow conditions. nih.gov This method avoids the use of stoichiometric and often harsh inorganic reductants. nih.gov

Furthermore, the reductive functionalization of 5,7,12,14-pentacenetetrone (B1580515) using reducing agents like zinc or potassium, followed by trapping the reduced intermediates with electrophiles, has been explored. nih.gov This approach allows for asymmetric functionalization while retaining one quinone moiety, leading to partially reduced pentacene (B32325) derivatives. nih.gov

Emerging Synthetic Transformations

The synthetic toolbox for modifying this compound and its analogs is continuously expanding with the advent of novel transformations. These methods offer alternative pathways for functionalization, often with improved efficiency and selectivity.

Wittig Reaction: The Wittig reaction, a cornerstone of alkene synthesis, can be envisioned for the conversion of the carbonyl groups in tetracenequinones to exocyclic double bonds. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). While specific applications to this compound are not extensively documented in the provided results, the general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of an alkene and triphenylphosphine (B44618) oxide.

Thermolysis: Thermal reactions, or thermolysis, represent another avenue for synthesizing or modifying complex aromatic systems. While specific thermolytic strategies for this compound are not detailed, the general principle involves subjecting a precursor to high temperatures to induce decomposition or rearrangement.

Flash Vacuum Pyrolysis (FVP): Flash vacuum pyrolysis is a powerful technique for generating highly reactive intermediates and synthesizing novel compounds by heating a precursor under high vacuum for a very short duration. rsc.orgresearchgate.netwikipedia.org This method favors unimolecular reactions and can be used to prepare compounds that are unstable under other conditions. rsc.orgresearchgate.netwikipedia.org FVP can be employed for reactions such as retro-Diels-Alder reactions, which could be relevant for the synthesis of specific tetracene derivatives. researchgate.net For instance, FVP of methoxy-substituted lignin (B12514952) model compounds has been studied to understand their primary reaction pathways. acs.org

Alkylation of Activated Carbonyl Compounds: The alkylation of quinones is a crucial method for introducing carbon-based substituents. For example, the alkylation of quinizarin can be achieved by reacting its leuco form with α,β-unsaturated aldehydes like crotonaldehyde (B89634) in the presence of a catalyst such as piperidinium (B107235) acetate. researchgate.netnankai.edu.cn This reaction can lead to the formation of pentacyclic ring systems through a sequence of 1,4-addition and aldol (B89426) annelation. researchgate.netnankai.edu.cn Another approach involves the alkylation of anthracene-1,4,9,10-tetraone derivatives, where the introduction of an alkyl group at the C-2 position has been shown to enhance antiproliferative activity. nih.gov

Synthesis of Structurally Modified this compound Derivatives

Synthesis of Halogenated Tetracenequinone Derivatives

Halogenation of the tetracene core can significantly influence its electronic properties and solid-state packing, which is crucial for applications in organic electronics. A notable example is the synthesis of 5,6,11,12-tetrachlorotetracene. This is achieved by refluxing this compound with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) to yield a hexachloro intermediate. This intermediate is then treated with sodium iodide (NaI) in dimethylformamide (DMF) to afford the final 5,6,11,12-tetrachlorotetracene. nankai.edu.cnresearchgate.net

Starting MaterialReagentsProductYieldReference
This compound1. PCl₅, POCl₃, reflux; 2. NaI, DMF, reflux5,6,11,12-Tetrachlorotetracene53% (step 1), 73.4% (step 2) nankai.edu.cn

Synthesis of Alkyl and Alkoxy-Substituted Tetracenequinones

The introduction of alkyl and alkoxy groups onto the tetracenequinone scaffold can modulate its solubility and electronic characteristics.

Alkoxy-Substituted Derivatives: The synthesis of 2,3-dimethoxy-5,12-tetracenequinone has been reported, although detailed experimental procedures are not provided in the search results.

Alkyl-Substituted Derivatives: The synthesis of dipropyl-substituted tetracenequinones can be approached through the alkylation of quinizarin derivatives. For instance, the Marschalk condensation of leuco-5-hydroxyquinizarin with propionaldehyde (B47417) under basic conditions (sodium hydroxide (B78521) in water) leads to the formation of 2-propyl-5-hydroxyquinizarin with high regioselectivity.

PrecursorReagentsProductReference
Leuco-5-hydroxyquinizarinPropionaldehyde, NaOH, H₂O2-Propyl-5-hydroxyquinizarin

Synthesis of Ethynyl-Functionalized Tetracenes and Tetracenequinones

Ethynyl (B1212043) functionalization is a powerful tool for extending the π-conjugation of aromatic systems, which often leads to desirable photophysical properties. The Sonogashira cross-coupling reaction is a key method for introducing ethynyl groups. nih.govyoutube.commdpi.com This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org

A direct route to unsymmetrical 5,12-diethynyltetracene derivatives involves the sequential addition of two different ethynyllithium reagents to tetracene-5,12-dione, followed by reductive aromatization with SnCl₂. researchgate.net This method provides a versatile entry to a range of ethynyl-substituted tetracenes.

Starting MaterialKey TransformationProductReference
Tetracene-5,12-dione1. Addition of two different ethynyllithium reagents; 2. Reductive aromatization (SnCl₂)Unsymmetrical 5,12-diethynyltetracene derivatives researchgate.net

Preparation of Hydrogenated Analogues

Hydrogenated analogues of this compound are often synthesized via Diels-Alder reactions, which allow for the construction of the partially saturated ring systems.

6,11-dihydroxy-7,10-dihydrotetracene-5,12-dione: The synthesis of this and related trihydronaphthacene quinones has been described as precursors for antineoplastic anthracyclines. researchgate.net These syntheses often involve multi-step sequences.

6,11-Dihydroxy-1,4,4a,12a-tetrahydrotetracene-5,12-dione: The Diels-Alder reaction of quinizarin boroacetate with cyclopentadiene (B3395910) yields, after hydrolysis, a mixture of leuco isomers that can be oxidized to a bridged 2,3-cycloadduct. rsc.org Similarly, cycloaddition reactions with acyclic dienes can also be employed, often accompanied by aromatization. rsc.org The use of highly activated 2-substituted naphthoquinones in Diels-Alder reactions with various dienes provides access to a wide range of functionalized hydroanthraquinones under mild conditions and in good yields. nih.gov

DienophileDieneKey ReactionProduct TypeReference
Quinizarin boroacetateCyclopentadieneDiels-Alder reactionBridged 2,3-cycloadduct of quinizarin rsc.org
2-Substituted naphthoquinonesVarious dienesDiels-Alder reactionFunctionalized hydroanthraquinones nih.gov

Advanced Characterization and Spectroscopic Analysis of 6,11 Dihydroxytetracene 5,12 Dione and Its Derivatives

X-ray Crystallographic Analysis for Solid-State Structural Elucidation and Packing Motifs

For 6,11-dihydroxytetracene-5,12-dione, a centrosymmetric and planar molecular structure has been observed. nih.gov The molecule exhibits an intramolecular hydrogen bond between the phenolic hydrogen and the quinonoid oxygen atom, with a notable long phenolic O-H bond length of 1.19 (9) Å. nih.govnih.gov This intramolecular interaction contributes to the planarity of the molecule. The crystal structure reveals that the molecules adopt a herringbone packing pattern. nih.govnih.gov This arrangement is further stabilized by intermolecular C-H···O hydrogen bonds, with distances ranging from 2.73 to 2.77 Å, linking the herringbone stacks. nih.govnih.gov The distance between the molecular planes in the herringbone stacking is approximately 3.42 Å. researchgate.net

The study of derivatives, such as tetrachlorotetracene, which can be synthesized from this compound, shows similar packing structures. researchgate.net However, modifications to the parent structure can lead to different packing motifs. For instance, some rubrene (B42821) derivatives synthesized from a related dichloro-tetracenedione precursor exhibit a 2D-brick motif. researchgate.net The ability to control the packing structure through chemical modification is essential for the rational design and crystal engineering of new materials with tailored properties.

Compound Crystal System Space Group Key Features
This compoundMonoclinicP2₁/nPlanar, centrosymmetric molecule; Intramolecular O-H···O hydrogen bonding; Herringbone packing motif; Intermolecular C-H···O hydrogen bonds. nih.gov
TetrachlorotetraceneOrthorhombicPbcaSimilar packing to the dihydroxy precursor but with improved stacking angles. researchgate.net
Rubrene DerivativesOrthorhombic or 2D-BrickVariesPacking can be manipulated to preserve π-stacking or form new motifs. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Characterization and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound and its derivatives, NMR studies are crucial for confirming their identity and purity after synthesis. ¹H NMR spectra would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the tetracene backbone. The hydroxyl protons would also exhibit a distinct signal.

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton of the molecule. spectrabase.com For instance, in a derivative like 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, the ¹³C NMR spectrum clearly shows signals for the two carbonyl carbons, the methoxy (B1213986) carbon, and the two methyl carbons, confirming their presence and chemical environment. mdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between different parts of the molecule. For example, in the aforementioned derivative, HMBC correlations were key in establishing the positions of the methyl and methoxy groups, as well as the chelated hydroxyl group. mdpi.com These advanced NMR experiments are also instrumental in studying reaction mechanisms, such as protonation and deuteration of related dihydroxynaphthalene systems, by identifying the specific sites of chemical exchange. researchgate.net

Technique Information Obtained
¹H NMRChemical environment and connectivity of hydrogen atoms.
¹³C NMRCarbon framework of the molecule. spectrabase.com
2D NMR (COSY, HMBC)Connectivity between protons and between protons and carbons, aiding in complex structure elucidation. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In this technique, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular formula is C₁₈H₁₀O₄, corresponding to an average molecular weight of 290.274 g/mol . chemspider.com Mass spectrometry would confirm this molecular weight, providing a key piece of evidence for the compound's identity.

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC₁₈H₁₀O₄290.274 chemspider.com
2-Ethyl-6,11-dihydroxytetracene-5,12-dioneC₂₀H₁₄O₄318.3 evitachem.com
6-Chloro-11-hydroxytetracene-5,12-dioneC₁₈H₉ClO₃308.71

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties and Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are key techniques for investigating the photophysical properties of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the electronic transitions between different energy levels. Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited by absorbing light, offering insights into the nature of the excited state.

The UV-Vis spectrum of a derivative, 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, shows a broad absorption peak around 450 nm, which is attributed to the n-π* transition of the highly conjugated system. mdpi.com A strong peak at 259 nm corresponds to the π-π* transition. mdpi.com These absorption characteristics are typical for such extended aromatic systems.

Fluorescence studies on this compound (also referred to as 6,11-dihydroxy-5,12-naphthacenequinone or DHNQ) have shown that its fluorescence can be quenched by aromatic hydrocarbons. researchgate.net This quenching is accompanied by the appearance of exciplex emission, indicating an interaction in the excited state. researchgate.net The study of related dihydroheptacene derivatives, which are also based on a polycyclic aromatic hydrocarbon framework, reveals that they can be efficient blue emitters in the solid state, with fluorescence quantum yields (ΦF) as high as 0.44. nih.gov The absorption maxima (λmax) for these derivatives are in the range of 424-428 nm. nih.gov

Derivative λmax (nm) Emission Type Quantum Yield (ΦF) Solvent/State
Dihydroheptacenes424-428Blue Emission0.15-0.21CH₂Cl₂
Dihydroheptacenes-Blue Emission0.37-0.44Solid State
11-Hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione259, 450---

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical characterization techniques, such as cyclic voltammetry (CV), are employed to study the redox behavior of molecules. CV involves sweeping the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the species in solution.

For this compound and its derivatives, understanding their redox properties is crucial, especially for applications in organic electronics. The quinone moiety in the core structure is known to be redox-active. The oxidation and reduction potentials determined from CV can be used to estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are critical parameters that govern the charge injection and transport properties of a material in an electronic device.

Technique Properties Investigated Significance
Cyclic Voltammetry (CV)Oxidation and reduction potentials.Determination of HOMO and LUMO energy levels, assessment of redox stability, and suitability for electronic applications.

Role in Supramolecular Chemistry and Self Assembly

6,11-Dihydroxytetracene-5,12-dione as a Ligand in Coordination-Driven Self-Assembly Processes

The unique electronic and structural properties of this compound make it an effective ligand for linking metal centers in self-assembly processes. sigmaaldrich.com Its ability to coordinate with various metal ions has led to the synthesis of a diverse range of functional supramolecular structures.

The compound serves as a key component in the synthesis of self-assembled, chair-shaped dirhenium(I) macrocyclic compounds. sigmaaldrich.com In these structures, the this compound molecule acts as a planar bridging ligand, connecting two rhenium(I) metal centers. The specific geometry of the ligand and the coordination preferences of the metal ion guide the assembly process, leading to the formation of discrete, cyclic structures with well-defined shapes and cavities.

This compound is instrumental in the construction of half-sandwich organometallic molecular boxes featuring iridium (Ir) and rhodium (Rh) corners. sigmaaldrich.combohrium.com These box-like, tetranuclear structures are formed through the reaction of binuclear half-sandwich metal precursors, such as [Cp2M2(μ-DHNA)]Cl2 (where M is Ir or Rh and H2DHNA is this compound), with appropriate pyridyl-based ligands. bohrium.com The resulting complexes have a general formula of [Cp4M4(μ-L)2(μ-DHNA)2]4+, where 'L' represents the bridging pyridyl ligand. The this compound ligand and the metal centers often constitute the redox-active parts of these molecular boxes. bohrium.com These structures are designed with specific cavities that can accommodate small guest molecules, demonstrating their potential as host-guest systems. bohrium.comrsc.org

Table 1: Examples of Organometallic Molecular Boxes Synthesized with this compound

Metal Center (M)Binuclear PrecursorResulting StructureReference
Iridium (Ir)[Cp2Ir2(μ-DHNA)Cl2]Tetranuclear half-sandwich molecular box bohrium.com
Rhodium (Rh)[Cp2Rh2(μ-DHNA)Cl2]Tetranuclear half-sandwich molecular box bohrium.com

As a versatile ligand, this compound is employed in the synthesis of various complex supramolecular coordination complexes (SCCs). sigmaaldrich.com The robustness and modular nature of SCCs allow for the integration of different functional components, making them promising for applications in areas like diagnostics and therapeutics. nih.gov The formation of these complexes is driven by the coordination of the ligand's donor atoms to metal acceptors, leading to large, well-organized assemblies. sigmaaldrich.comnih.gov

Engineering of Topological Architectures Utilizing this compound

The precise control offered by coordination-driven self-assembly allows chemists to create molecules with non-trivial topologies, such as knots and links. This compound has proven to be a valuable component in the template-directed synthesis of these intricate molecular architectures.

The trefoil knot (3₁) is the simplest form of a non-trivial knot and a significant target in chemical synthesis. nih.gov High-yield synthesis of Cp-Rh(III)-based trefoil knots has been achieved under ambient conditions using this compound (H₂-TtDo) as a planar ligand. nih.gov The self-assembly process involves the combination of CpRh(III) metal corners, a semi-rigid thioether dipyridyl ligand, and H₂-TtDo. nih.gov The strategic selection of ligands and metal centers can also lead to the formation of more unusual structures, such as abnormal trefoil knots, whose transformations can sometimes be controlled by external stimuli like solvents or the addition of other ions. rsc.org

Table 2: Components for Self-Assembly of a Cp-Rh(III) Trefoil Knot*

ComponentRoleSpecific ExampleReference
Metal CornerProvides geometric directionCp*Rh(III) nih.gov
Planar LigandConnects metal centersThis compound (H₂-TtDo) nih.gov
Bridging LigandLinks metal-ligand units1,4-Bis[(pyridin-4-ylthio)methyl]benzene nih.gov

Molecular Borromean rings are a fascinating topological structure consisting of three interlocked rings, where the removal of any one ring causes the other two to fall apart. While the direct synthesis of Borromean rings using this compound is a complex challenge, research in this area highlights the principles of selective assembly. For instance, in systems designed for trefoil knot synthesis, replacing the initial bridging ligand with a bulkier version can alter the intermolecular forces, leading to the formation of a template-free Borromean ring instead of a knot. nih.gov This demonstrates that subtle changes in ligand geometry within a self-assembly system containing components like this compound can be used to selectively fabricate highly complex topologies. nih.govunits.it

Assembly of Interlocked Molecular Catenanes

The synthesis of mechanically interlocked molecules such as catenanes, which consist of two or more interlocked rings, is a significant area of supramolecular chemistry. The formation of such structures often relies on template-directed synthesis, where metal ions or other recognition sites pre-organize precursor molecules into a crossing arrangement, facilitating the final ring-closing reaction to form the interlocked product.

While specific examples of catenanes synthesized directly from this compound are not extensively documented in readily available literature, its established use as a ligand in supramolecular coordination complexes suggests its potential in this application. sigmaaldrich.com The synthesis of catenanes often involves the use of phenanthroline-based ligands that coordinate with a metal ion like copper(I) to create a tetrahedral template. cmu.edu A similar templating strategy could be envisioned using derivatives of this compound, where the dihydroxy-dione moiety acts as a coordinating unit. The general strategy for forming poly[n]catenanes involves the self-assembly of macrocycles and threads into metallosupramolecular polymers, which are then cyclized. nih.gov

Host-Guest Chemistry Applications with this compound Based Cages

The compound this compound serves as a precursor for the synthesis of molecular cages, which are discrete, hollow supramolecular structures capable of encapsulating other molecules. sigmaaldrich.com These cages are of great interest for their potential applications in areas such as sensing, catalysis, and drug delivery. nih.gov

Research has shown that this compound can be used to synthesize half-sandwich Iridium (Ir) and Rhodium (Rh)-based organometallic molecular boxes. sigmaaldrich.com These box-like structures possess an internal cavity that can accommodate guest molecules. The encapsulation of a guest within a host cage is often studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in the chemical shifts of the host and/or guest protons upon complexation provide evidence of binding. nih.gov

For instance, in related supramolecular cages, the encapsulation of tetra-n-alkylammonium salts has been demonstrated. The upfield shift of the guest's proton signals in the ¹H NMR spectrum is a characteristic sign of its inclusion within the cage's cavity, shielded from the surrounding solvent. nih.gov While specific encapsulation data for cages derived solely from this compound is not detailed, the principle remains applicable. The hydrophobic and aromatic nature of the tetracene backbone would likely favor the encapsulation of complementary organic guests.

The binding affinity between a host cage and a guest molecule is a crucial parameter in host-guest chemistry, often quantified by an association constant (Ka). High binding affinities and selectivity for specific guests are desirable for many applications. These properties are governed by a combination of factors including size and shape complementarity, as well as non-covalent interactions between the host and guest.

In studies of heterotrimetallic double cavity cages, it has been shown that different cavities can selectively bind different guest molecules. nih.gov For example, a cage with two distinct cavities was found to selectively bind 5-fluorouracil (B62378) and cisplatin (B142131) in separate compartments. This selective binding is a key aspect of molecular recognition. The binding can be monitored and quantified through various techniques, including NMR titration, which allows for the determination of the association constant.

Table 1: Examples of Host-Guest Systems and Binding Observations

Host System Guest(s) Key Observation
Truncated Tetrahedral Imine Cages Tetra-n-alkylammonium salts Encapsulation confirmed by significant upfield shifts in ¹H NMR spectra. nih.gov

The ability to reversibly encapsulate and release a guest molecule is a key feature of dynamic supramolecular systems. This can be triggered by external stimuli such as changes in solvent, temperature, or the introduction of a more strongly binding guest.

In some coordination hosts, the encapsulation of a guest can induce a structural reconfiguration of the host itself. For example, a tube-shaped host has been shown to reconfigure into a cage-shaped isomer upon binding of a tetrahedral guest. nih.gov The removal of the guest leads to the metastable empty cage, which then relaxes back to the original tube structure. This reversible transformation, driven by guest binding and release, demonstrates a sophisticated level of dynamic control over the supramolecular assembly. Such guest-induced isomerization highlights a potential mechanism for controlled guest uptake and release in systems that could be constructed using this compound.

Influence of Ligand Steric Hindrance and Geometrical Control on Self-Assembly Outcomes

The structure of the ligands used in self-assembly processes plays a critical role in determining the final architecture of the supramolecular complex. Steric hindrance and the geometry of the ligand can direct the assembly towards a specific outcome, for example, favoring the formation of a discrete cage over a polymeric chain.

By modifying the ligand structure, it is possible to control the size and shape of the resulting supramolecular cage. For instance, in the synthesis of truncated tetrahedral imine cages, the size of the cage's windows can be tuned by altering the steric bulk of the aldehyde precursors. nih.gov This, in turn, affects the kinetics and thermodynamics of guest encapsulation, with larger guests being unable to enter cages with smaller windows. While specific studies on the steric tuning of ligands derived from this compound are not detailed, the principle of using steric and geometric control to guide self-assembly is a fundamental concept in supramolecular chemistry.

Role of Noncovalent Interactions (e.g., π-π Stacking) in Supramolecular Systems

Noncovalent interactions are the driving force behind the self-assembly of supramolecular systems. Among these, π-π stacking interactions are particularly important for aromatic molecules like this compound.

Crystallographic studies of 6,11-dihydroxynaphthacene-5,12-dione have revealed that the planar molecules pack in a herringbone pattern in the solid state. nih.govnih.gov This packing is stabilized by π-π stacking interactions between the aromatic cores of adjacent molecules, with an intermolecular distance of 3.42 Å between the molecular planes. nih.gov In addition to π-π stacking, intermolecular C-H···O hydrogen bonds also contribute to the stability of the crystal structure. nih.govnih.gov These same noncovalent interactions are expected to play a crucial role in the formation and stability of supramolecular assemblies derived from this compound in solution and in the solid state. The planar and electron-rich nature of the tetracene core makes it an ideal candidate for forming strong π-π stacking interactions with other aromatic systems, which can be a key design element in the construction of complex supramolecular architectures.

Applications in Advanced Materials and Organic Electronics Non Biological Focus

Integration of Tetracenequinone Derivatives into Optoelectronic Devices

Derivatives of tetracenequinone are recognized for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). The tetracene core provides a robust scaffold that can be chemically modified to fine-tune its photophysical properties. Researchers have successfully prepared a series of functionalized tetracene derivatives in the pursuit of materials with red emission suitable for display technologies. sigmaaldrich.com For instance, 6,11-dihydroxy-5,12-naphthacenedione is a key starting material for producing tetracene derivatives with semiconducting properties tailored for organic electronic devices.

By carefully functionalizing the tetracene backbone, it is possible to tune the photoluminescence and electroluminescence emission to longer wavelengths. sigmaaldrich.com This strategic modification can also enhance the stability and solubility of the emissive molecule compared to the parent hydrocarbon, tetracene. sigmaaldrich.com Simple OLEDs have been fabricated using these derivatives, demonstrating the viability of using such compounds to create red-emitting diodes. sigmaaldrich.com

Potential as Active Components in Organic Semiconducting Materials

6,11-dihydroxytetracene-5,12-dione is an important precursor for the synthesis of tetracene derivatives that function as high-performance organic semiconductors. An important factor for the application of organic semiconductors in devices is their charge-carrier mobility. researchgate.net A notable example is the synthesis of 5,6,11,12-tetrachlorotetracene (B13755362), which begins with 6,11-dihydroxy-5,12-naphthacenedione. sigmaaldrich.com Single-crystal field-effect transistors (SC-FETs) based on this tetrachlorotetracene have demonstrated p-type semiconductor behavior with a high field-effect mobility.

The molecular packing in the solid state is critical for efficient charge transport. It has been theoretically predicted that creating face-to-face π-stacks at the molecular level can increase charge-carrier mobility by enhancing electronic couplings. researchgate.net The introduction of substituents at the peri-positions of the tetracene core can alter the typical herringbone packing arrangement to a more favorable slip-stack packing structure. researchgate.net This structural control, combined with improved oxidative stability in some derivatives, underscores the potential of these materials in advanced semiconductor applications. sigmaaldrich.com

ParameterValue
Derivative5,6,11,12-tetrachlorotetracene
Behaviorp-type
Field-Effect Mobility (μ)1.7 cm²/V·s
Crystal PackingSlip π-stacks

Development of Novel Functional Materials with Tunable Electronic and Structural Properties

The tetracenequinone framework allows for the development of novel functional materials whose electronic and structural properties can be systematically tuned through chemical synthesis. Functionalization can increase the solubility and processability of the resulting materials, control the intermolecular interactions in the solid state (e.g., herringbone vs. π-stacking), and tune the oxidation potential for charge carriers.

The strategic addition of substituents leads to predictable changes in the material's properties. For example, simple ethynylation can produce a bathochromic (red) shift of 55-115 nm in the absorption spectrum, while adding electron-donating methoxy (B1213986) groups to the acene backbone can shift it further by approximately 50 nm. sigmaaldrich.com This tunability is crucial for designing materials with specific optical and electronic characteristics for targeted applications.

FunctionalizationEffect on PropertiesReference
EthynylationRed-shifts absorption spectrum (55-115 nm), generally good fluorescence quantum yields. sigmaaldrich.com
Methoxy GroupsFurther red-shifts absorption (~50 nm), enhances electron-donating character. sigmaaldrich.com
Peri-chlorinationInduces slip-stack packing instead of herringbone, improving charge transport. researchgate.net

Catalytic Activity Exhibited by Supramolecular Systems Incorporating Tetracenequinones

Supramolecular chemistry leverages non-covalent interactions, such as hydrogen bonding and metal coordination, to assemble molecules into larger, functional architectures. This compound is a valuable ligand for the synthesis of such supramolecular coordination complexes (SCCs). sigmaaldrich.com These organized systems can mimic enzymatic systems, where the pre-organization of substrates and the stabilization of transition states within a defined cavity can lead to significant rate accelerations and high reaction selectivity. nih.gov

While specific catalytic activities of tetracenequinone-based supramolecular systems are an emerging area of research, the foundational work has been established. The compound can be used to create complex structures like organometallic molecular boxes. sigmaaldrich.com The confined environment within these assemblies can be designed to host guest molecules and catalyze their transformation, opening possibilities for developing novel and efficient catalytic systems. nih.govelsevierpure.com

Exploration of this compound Based Systems for Molecular Machines and Actuators

The development of molecular-level machines and actuators is a frontier in materials science. These devices require components that can undergo controlled motion upon receiving an external stimulus. This compound serves as a key precursor for creating rigid, well-defined supramolecular structures that can function as parts of such machines. sigmaaldrich.com

Specifically, the compound has been used in the synthesis of self-assembled, chair-shaped dirhenium(I) macrocyclic compounds and half-sandwich Iridium- and Rhodium-based organometallic molecular boxes. sigmaaldrich.com Research on related systems has led to the creation of a neutral Rhenium-based metallacyclic rotor, which features a phenylene component that rotates in solution relative to a stator, demonstrating the principle of a molecular motor. researchgate.net This work highlights a direct pathway from this compound to the construction of sophisticated, dynamic molecular systems.

Applications in Selective Chemical Separation and Molecular Recognition

The principles of molecular recognition, where a host molecule selectively binds a specific guest, are central to applications in chemical sensing and separation. The same supramolecular coordination complexes and molecular boxes synthesized from this compound for catalysis and molecular machines are also prime candidates for recognition-based technologies. sigmaaldrich.com

The well-defined cavities within these self-assembled structures can be tailored to recognize and bind guest molecules with high specificity based on size, shape, and chemical complementarity. sigmaaldrich.com Furthermore, the formation of charge-transfer complexes between quinone derivatives and specific guest molecules can be used for the sensitive and visible detection or recovery of target compounds. rsc.org The planar structure and hydrogen-bonding capabilities of the this compound unit itself also contribute to its potential role in designing systems for molecular recognition. nih.govresearchgate.net

Future Research Directions and Remaining Challenges

Advancements in Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

While 6,11-dihydroxytetracene-5,12-dione is commercially available, the development of more efficient, scalable, and sustainable synthetic methods remains a critical research goal. Current methods, such as modified versions of Sartori's procedure, have enabled the production of analytically pure material on a multi-gram scale, which is essential for extensive research and application development. researchgate.net However, future advancements are needed to improve yield, reduce the use of harsh reagents, and lower production costs for potential industrial applications.

Research in this area could focus on:

Catalytic Approaches: Investigating novel transition-metal or organocatalytic systems to streamline the synthesis from readily available starting materials.

Flow Chemistry: Implementing continuous flow processes to enhance reaction control, improve safety, and facilitate large-scale production with greater consistency.

Green Chemistry Principles: Designing synthetic routes that minimize waste, use renewable feedstocks, and employ environmentally benign solvents.

A comparative look at synthetic approaches highlights the ongoing evolution in this field.

Table 1: Synthetic Methodology Overview

Methodology Description Advantages Key Challenges
Modified Sartori's Procedure A known method adapted for producing high-purity this compound. Enables multi-gram scale synthesis of analytically pure compound. researchgate.net Details on specific modifications and their impact on efficiency are not widely published.

| Diels-Alder Reactions | A potential pathway for constructing the tetracene core, as demonstrated in the synthesis of its analogues. | High degree of stereochemical and regiochemical control. | Requires suitable diene and dienophile precursors; may involve multiple steps. |

Exploration of Unprecedented Supramolecular Architectures and Their Multifunctional Applications

The planar structure and hydrogen-bonding capabilities of this compound make it an exceptional building block for supramolecular chemistry. nih.gov The molecule itself self-assembles into a herringbone packing pattern in the solid state, stabilized by intermolecular C-H···O hydrogen bonds. nih.govdoaj.org It has proven to be a versatile ligand for the creation of sophisticated supramolecular coordination complexes (SCCs). sigmaaldrich.com

Future research is expected to move beyond known structures to create novel and more complex assemblies with tailored functions. Key directions include:

Hierarchical Self-Assembly: Designing systems where the compound first forms primary structures (e.g., dimers, tapes) that subsequently assemble into more complex, higher-order architectures.

Multi-component Systems: Integrating this compound with other functional molecules (e.g., fullerenes, porphyrins) to create heteromolecular assemblies with synergistic properties for applications in organic photovoltaics or photocatalysis. researchgate.net

Stimuli-Responsive Materials: Engineering supramolecular structures that can assemble or disassemble in response to external stimuli such as light, pH, or temperature, leading to applications in sensing, drug delivery, and smart materials.

The compound has already been used to construct several types of supramolecular structures, indicating its vast potential.

Table 2: Known Supramolecular Architectures

Architecture Type Metal Center(s) Description Potential Application
Dirhenium(I) Macrocycles Rhenium (Re) Self-assembled, chair-shaped macrocyclic compounds formed with rhenium-based corners. sigmaaldrich.com Luminescent sensing, catalysis.

| Organometallic Boxes | Iridium (Ir), Rhodium (Rh) | Half-sandwich Ir- and Rh-based molecular boxes created through coordination-driven self-assembly. sigmaaldrich.com | Molecular encapsulation, catalysis. |

Integration of Advanced Computational Modeling for Predictive Design and Property Optimization

Computational modeling is an indispensable tool for accelerating the discovery and optimization of materials based on this compound. Theoretical studies can provide deep insights into molecular and electronic structures, predict material properties, and guide experimental efforts, thereby saving significant time and resources.

Future computational work will likely focus on:

Predicting Electronic Properties: Using density functional theory (DFT) and other quantum chemical methods to accurately predict the charge-carrier mobility of new derivatives. It has been theoretically predicted that achieving face-to-face π-stacking, as opposed to the natural herringbone arrangement, could significantly enhance electronic couplings and mobility. researchgate.netnih.gov

Simulating Self-Assembly: Employing molecular dynamics (MD) simulations to understand the thermodynamic and kinetic factors that govern the formation of supramolecular architectures. This can help in designing molecules that assemble into desired packing motifs.

Virtual Screening: Creating virtual libraries of functionalized this compound derivatives and using computational screening to identify candidates with optimal properties for specific applications, such as improved light absorption in photovoltaic cells or enhanced host-guest binding in sensors.

The foundational crystallographic data provides a crucial starting point for such models.

Table 3: Crystallographic Data for this compound

Parameter Value
Formula C₁₈H₁₀O₄ nih.gov
Crystal System Monoclinic nih.gov
Molecular Packing Herringbone pattern nih.govnih.gov
Key Interactions Intramolecular O-H···O hydrogen bonds; Intermolecular C-H···O hydrogen bonds (2.73–2.77 Å). nih.govdoaj.orgnih.gov

| Interplanar Distance | 3.42 Å between molecular planes in the stack. nih.gov |

Expansion of Applications in Emerging Fields Beyond Current Paradigms

While the primary application focus for this compound has been as a precursor for organic semiconductors, its unique properties suggest potential in a wider range of emerging fields. researchgate.net Future research will aim to unlock this potential by exploring its utility beyond current paradigms.

Promising areas for expansion include:

Organic Electronics: Beyond its use as a precursor for molecules like 5,6,11,12-tetrachlorotetracene (B13755362) in organic photovoltaics, its derivatives could be explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Fluorescent Sensing: The compound exhibits fluorescence that is quenched by aromatic hydrocarbons through the formation of exciplexes (excited-state complexes). researchgate.net This phenomenon could be harnessed to develop highly sensitive and selective fluorescent sensors for detecting environmental pollutants or biologically relevant molecules.

Bio-inspired Materials: The quinone moiety is a common feature in biologically active molecules. Research into derivatives, such as the related 6,11-dihydro-pyridazo[2,3-b]phenazine-6,11-diones which have shown potent cytotoxic activity against human tumor cell lines, could inspire the design of new therapeutic agents. nih.gov

The journey from a simple organic building block to a key component in advanced materials is a testament to the versatility of this compound. The path forward, guided by innovative synthesis, predictive modeling, and creative exploration of its properties, promises to yield a new generation of functional materials and molecular systems.

Q & A

Q. What computational tools are recommended for modeling this compound’s electronic structure?

  • Methodology : Gaussian (DFT with B3LYP/6-31G**) or ORCA (for TD-DFT) simulate electronic transitions. CrystalExplorer visualizes intermolecular interactions, while VMD renders MD trajectories. Experimental benchmarks (e.g., XRD-derived geometries) validate initial parameters .

Q. How can substituent effects on the compound’s photophysical properties be systematically studied?

  • Methodology : A library of derivatives (e.g., 5,12-diphenyl or 6,11-bis(thienyl) analogs) is synthesized via cross-coupling (Suzuki or Stille). Photoluminescence quantum yield (PLQY) and transient absorption spectroscopy quantify substituent impacts on excited-state dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.